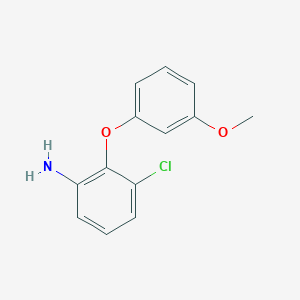

3-Chloro-2-(3-methoxyphenoxy)aniline

Description

Properties

IUPAC Name |

3-chloro-2-(3-methoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-16-9-4-2-5-10(8-9)17-13-11(14)6-3-7-12(13)15/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCYXTQHMAUUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Chloro-2-(3-methoxyphenoxy)aniline can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of 3-chloroaniline with 3-methoxyphenol under basic conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated under reflux to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .

Chemical Reactions Analysis

3-Chloro-2-(3-methoxyphenoxy)aniline undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-2-(3-methoxyphenoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(3-methoxyphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

3-Chloro-2-(3-methoxyphenoxy)aniline can be compared with similar compounds such as:

3-Chloro-2-(2-methoxyethoxy)phenylamine: This compound has a similar structure but with an ethoxy group instead of a phenoxy group.

3-Chlorodiphenylamine: This compound lacks the methoxy group, making it less polar and potentially altering its reactivity.

3-Methoxyphenethylamine: This compound has a different substitution pattern on the phenyl ring, affecting its chemical properties and applications.

These comparisons highlight the unique structural features and reactivity of 3-Chloro-2-(3-methoxyphenoxy)aniline, making it a valuable compound in various research fields.

Biological Activity

3-Chloro-2-(3-methoxyphenoxy)aniline, a compound with the molecular formula C13H12ClNO3, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, and anticancer effects, supported by relevant data and research findings.

Chemical Structure and Properties

The compound 3-Chloro-2-(3-methoxyphenoxy)aniline consists of a chloro-substituted aniline structure with a methoxyphenoxy group. Its unique structure allows for various interactions with biological targets, which may contribute to its pharmacological effects.

The biological activity of 3-Chloro-2-(3-methoxyphenoxy)aniline is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the chloro and methoxy groups enhances its lipophilicity, facilitating cellular uptake and interaction with membrane-bound proteins. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research has demonstrated that 3-Chloro-2-(3-methoxyphenoxy)aniline exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing selective activity against Gram-positive bacteria.

Table 1: Antimicrobial Activity of 3-Chloro-2-(3-methoxyphenoxy)aniline

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Bacillus subtilis | 15 µg/mL |

| Escherichia coli | Not active |

| Candida albicans | 30 µg/mL |

The compound showed significant activity against Staphylococcus aureus and Bacillus subtilis, while exhibiting no effect on Escherichia coli. Its antifungal activity was also noted against Candida albicans, indicating a broad spectrum of antimicrobial efficacy.

Anticancer Properties

In addition to its antimicrobial effects, 3-Chloro-2-(3-methoxyphenoxy)aniline has been investigated for its anticancer potential. Studies have shown that it can induce cytotoxicity in various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 µM |

| A549 (Lung Cancer) | 15 µM |

| HepG2 (Liver Cancer) | 10 µM |

| PC3 (Prostate Cancer) | 20 µM |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited potent cytotoxicity against MCF-7 and HepG2 cells, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into structure-activity relationships (SAR). For instance:

- Study on Aniline Derivatives : A review highlighted that aniline derivatives containing halogens or methoxy groups often exhibit enhanced biological activity due to their ability to form hydrogen bonds and engage in π-π interactions with target proteins .

- Comparative Analysis : Research comparing various aniline derivatives indicated that substitutions at key positions significantly affect their biological properties. The presence of electron-donating groups like methoxy was linked to increased activity against specific pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.